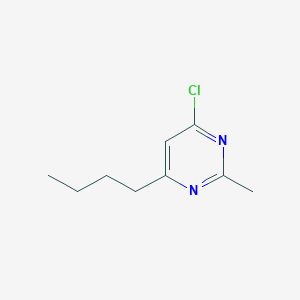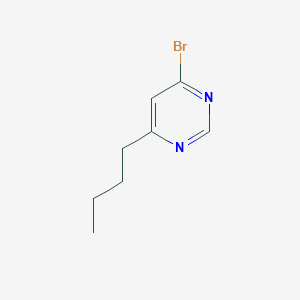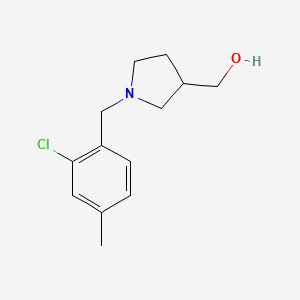
(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol”, often involves ring construction from different cyclic or acyclic precursors . The synthetic route to obtain similar pyrrolidine derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound . For instance, functionalization of preformed pyrrolidine rings, such as proline derivatives, is a common synthetic strategy .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- A study described the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, showcasing a method that could potentially apply to the synthesis or modification of compounds related to "(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol" (Ghelfi et al., 2003). These compounds are highlighted for their utility in preparing agrochemicals or medicinal compounds.
Structural and Mechanistic Insights
- Research on the crystal structure and DFT (Density Functional Theory) study of related compounds provides insights into molecular geometry, electronic structure, and potential reactivity. Such studies help understand the physicochemical properties of compounds like "this compound" and how they might be modified or interact in chemical reactions (Huang et al., 2021).
Applications in Organic Synthesis
- The compound and its derivatives have been explored for their role in the synthesis of polyheterocyclic systems, indicating their utility in constructing complex organic molecules. This includes the formation of unique eight- or nine-membered polyheterocyclic systems via multicomponent reactions, highlighting the compound's versatility in organic synthesis (Cao et al., 2019).
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to affect a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of a pyrrolidine ring could influence these properties .
Biochemische Analyse
Biochemical Properties
(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes involved in neurotransmitter synthesis and degradation, potentially modulating their activity . Additionally, it may bind to specific receptors, altering signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . These effects can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, modulating their activity. This binding can result in enzyme inhibition or activation, leading to changes in metabolic pathways and cellular processes . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cells, potentially altering their function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or reducing inflammation . At high doses, it can cause toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects are observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the metabolism of neurotransmitters, affecting their synthesis, release, and degradation . These interactions can lead to changes in metabolic homeostasis and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can enhance or inhibit the compound’s interactions with biomolecules, influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-2-3-12(13(14)6-10)8-15-5-4-11(7-15)9-16/h2-3,6,11,16H,4-5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGKQGQRKBMCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


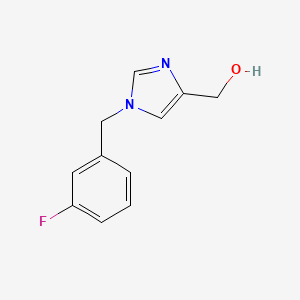


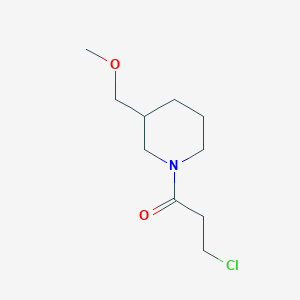
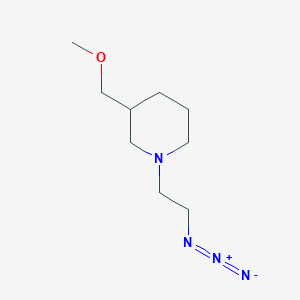
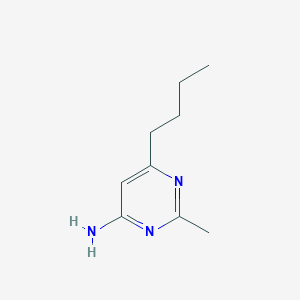
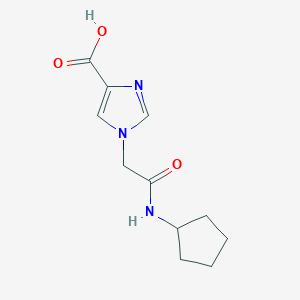

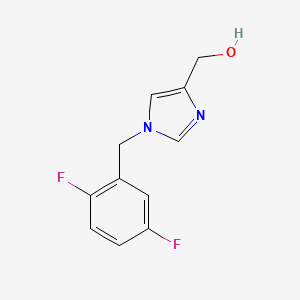
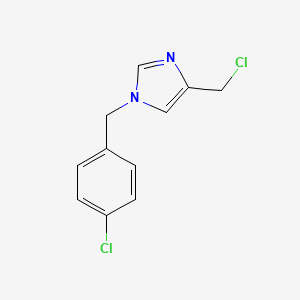

![(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474784.png)
